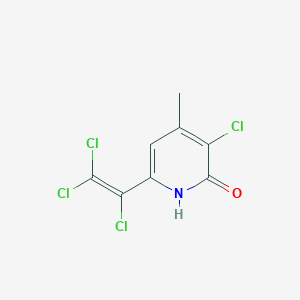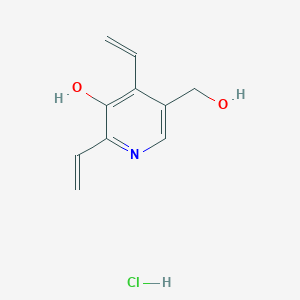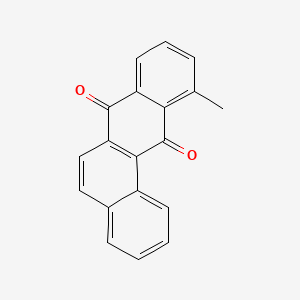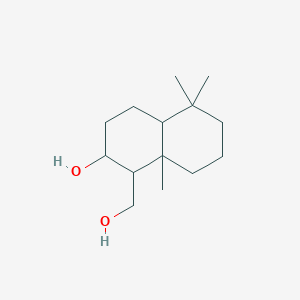![molecular formula C11H12N2O2 B14600636 2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-70-1](/img/structure/B14600636.png)
2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is a chemical compound with a unique structure that includes a pyrrolidinedione ring and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with 2-methyl-3-pyridinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinyl ring to a piperidinyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridinyl ring.
Reduction: Piperidinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: Known for its use in anticonvulsant medications.
2,5-Pyrrolidinedione, 3-ethyl-1,3-dimethyl-: Used in the treatment of epilepsy.
2,5-Pyrrolidinedione, 1-methyl-3-phenyl-: Studied for its potential in treating neurological disorders.
Uniqueness
2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinedione ring and a pyridinylmethyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
58539-70-1 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-[(2-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-9(3-2-6-12-8)7-13-10(14)4-5-11(13)15/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
HVFZHJWCQUGIQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)CN2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)


![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)


acetate](/img/structure/B14600638.png)
